- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,
Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure
Nom du produit:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
Numéro CAS:946604-99-5
Le MF:C11H14BrNO4S
Mégawatts:336.202161312103
MDL:MFCD19441868
CID:1028316
PubChem ID:57356848
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester
- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)
- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
- SCHEMBL101455
- DTXSID70723456
- CS-0146986
- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE
- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester
- OQCNMXAYFCAWPE-UHFFFAOYSA-N
- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- DB-358785
- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester
- AKOS022172477
- EN300-1703224
- 946604-99-5
- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate
- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
- AS-37352
- MFCD19441868
-
- MDL: MFCD19441868
- Piscine à noyau: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)
- La clé Inchi: OQCNMXAYFCAWPE-UHFFFAOYSA-N
- Sourire: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 334.98269g/mol
- Masse isotopique unique: 334.98269g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 6
- Complexité: 332
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 92.9Ų
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Alichem | A169005024-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 95% | 250mg |
$265.96 | 2023-08-31 | |
Enamine | EN300-1703224-10.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 10g |
$2638.0 | 2023-05-25 | ||
Enamine | EN300-1703224-0.5g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.5g |
$589.0 | 2023-09-20 | ||
Enamine | EN300-1703224-0.25g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.25g |
$564.0 | 2023-09-20 | ||
Enamine | EN300-1703224-5.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 5g |
$1779.0 | 2023-05-25 | ||
Enamine | EN300-1703224-1g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 1g |
$614.0 | 2023-09-20 | ||
1PlusChem | 1P0069PB-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 97% | 100mg |
$235.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 100mg |
¥1514.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 95% | 100mg |
¥1145.0 | 2024-04-16 | |
Ambeed | A187367-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 250mg |
$275.0 | 2024-08-02 |
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Référence
- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Référence
- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt
Référence
- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt
Référence
- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt
Référence
- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Référence
- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Référence
- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials
- Methyl 3-amino-5-bromothiophene-2-carboxylate
- Di-tert-butyl dicarbonate
- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Littérature connexe
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
5. Back matter
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):248.0/544.0